molecular formula C6H10S B12550785 Cyclopentene, (methylthio)- CAS No. 143558-78-5

Cyclopentene, (methylthio)-

Cat. No.: B12550785
CAS No.: 143558-78-5
M. Wt: 114.21 g/mol
InChI Key: RJOUDONZIAHWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentene, (methylthio)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentene with methylthiol (CH3SH) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Another method involves the use of organolithium reagents. Cyclopentene can be treated with a methylthiolating agent, such as methylthiol lithium (CH3SLi), to introduce the methylthio group onto the cyclopentene ring. This reaction requires low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of cyclopentene, (methylthio)-, often involves the catalytic hydrogenation of cyclopentadiene followed by methylthiolation. The hydrogenation step converts cyclopentadiene to cyclopentene, which is then reacted with methylthiol in the presence of a suitable catalyst to produce the final compound. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, (methylthio)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of cyclopentene, (methylthio)-, can yield cyclopentane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cyclopentane derivatives

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

Cyclopentene, (methylthio)-, has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for designing molecules with improved pharmacokinetic properties.

    Industry: Cyclopentene, (methylthio)-, is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of cyclopentene, (methylthio)-, involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, which can modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, (methylthio)-: Similar to cyclopentene, (methylthio)-, but lacks the double bond in the ring.

    Cyclopentadiene: A precursor to cyclopentene, (methylthio)-, with two double bonds in the ring.

    Cyclopentene: The parent compound without the methylthio group.

Uniqueness

Cyclopentene, (methylthio)-, is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it valuable in synthetic chemistry and research applications.

Properties

CAS No.

143558-78-5

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

1-methylsulfanylcyclopentene

InChI

InChI=1S/C6H10S/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3

InChI Key

RJOUDONZIAHWBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.